4-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid
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Overview
Description
4-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid is a complex organic compound featuring a tetrazole ring, a benzoic acid moiety, and a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Piperidine Derivative: The piperidine derivative can be introduced through a nucleophilic substitution reaction, where the piperidine reacts with a suitable electrophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.
Final Coupling with Benzoic Acid: The final step involves coupling the tetrazole-piperidine-thiol intermediate with a benzoic acid derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the piperidine derivative, potentially converting it to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The tetrazole ring is known for its bioisosteric properties, often mimicking carboxylic acids in biological systems.
Medicine
Medicinally, this compound could be investigated for its potential as a drug candidate. The presence of the tetrazole ring and piperidine derivative suggests it could interact with biological targets in a manner similar to other known pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for compounds like 4-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid typically involves interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate substrates. The piperidine moiety may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-(5-{[2-oxo-2-(morpholin-1-yl)ethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid: Similar structure but with a morpholine ring instead of piperidine.
4-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of 4-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyltetrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-13(19-8-2-1-3-9-19)10-24-15-16-17-18-20(15)12-6-4-11(5-7-12)14(22)23/h4-7H,1-3,8-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGDZHVHXNEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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